![molecular formula C14H15N5O2S B2674848 6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1421585-79-6](/img/structure/B2674848.png)
6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
The compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Evaluation : A study conducted by Bhuiyan et al. (2006) explored the synthesis of thienopyrimidine derivatives, showing pronounced antimicrobial activity. The research highlighted a one-step annulation process to create a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety, further derivatized to [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, some of which exhibited significant antimicrobial properties Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives.
Cardiovascular Agents : Research by Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused with various heterocyclic systems, including thiophene, and investigated their coronary vasodilating and antihypertensive activities. The study identified derivatives with significant potential as cardiovascular agents Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems.
Antitumor and Antimicrobial Activities : Riyadh (2011) reported on the synthesis of enaminones as key intermediates for producing various derivatives, including [1,2,4]triazolo[4,3-a]pyrimidines, demonstrating antitumor and antimicrobial activities. The study showcases the utility of these compounds in developing new therapeutic agents Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
Chemical Synthesis and Derivatization
- Synthesis of Unsymmetrical Derivatives : A study by Patil et al. (2014) focused on synthesizing unsymmetrical 2,5-Disubstituted-1,3,4-oxadiazoles and 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles, showcasing the versatility of thieno[2,3-c]pyrazolo moieties in creating pharmacologically relevant compounds Syntheses of New Unsymmetrical 2,5‐Disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐thiadiazoles Bearing Thieno[2,3‐c]pyrazolo Moiety.
properties
IUPAC Name |
6-methyl-4-oxo-N-(1-thiophen-2-ylpropyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-9(10-5-4-6-22-10)16-13(20)11-12-14(21)15-8(2)7-19(12)18-17-11/h4-7,9H,3H2,1-2H3,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPOBZMAEQKOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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